molecular formula C10H21BrO B14303490 1-Bromo-1-ethoxyoctane CAS No. 112570-32-8

1-Bromo-1-ethoxyoctane

Katalognummer: B14303490
CAS-Nummer: 112570-32-8
Molekulargewicht: 237.18 g/mol
InChI-Schlüssel: YHUMQMNRDYNUHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-1-ethoxyoctane is an organic compound with the molecular formula C10H21BrO It is a brominated ether, characterized by the presence of a bromine atom and an ethoxy group attached to an octane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-1-ethoxyoctane can be synthesized through the reaction of 1-octanol with hydrobromic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via the formation of an intermediate alkyl bromide, which then reacts with ethanol to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-1-ethoxyoctane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of 1-octanol.

    Elimination Reactions: Formation of 1-octene.

    Oxidation: Formation of 1-octanal or 1-octanoic acid.

Wissenschaftliche Forschungsanwendungen

1-Bromo-1-ethoxyoctane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.

    Materials Science: Utilized in the preparation of specialized polymers and materials with unique properties.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of 1-Bromo-1-ethoxyoctane involves its reactivity as a brominated ether. The bromine atom serves as a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The ethoxy group can participate in various oxidation reactions, leading to the formation of different functional groups.

Similar Compounds:

    1-Bromo-1-ethoxyethane: Similar structure but with a shorter carbon chain.

    1-Bromo-1-ethoxyhexane: Similar structure but with a six-carbon chain.

    1-Bromo-1-ethoxydecane: Similar structure but with a ten-carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties

Eigenschaften

112570-32-8

Molekularformel

C10H21BrO

Molekulargewicht

237.18 g/mol

IUPAC-Name

1-bromo-1-ethoxyoctane

InChI

InChI=1S/C10H21BrO/c1-3-5-6-7-8-9-10(11)12-4-2/h10H,3-9H2,1-2H3

InChI-Schlüssel

YHUMQMNRDYNUHE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(OCC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.